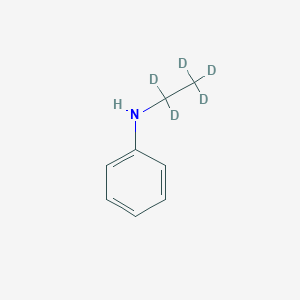

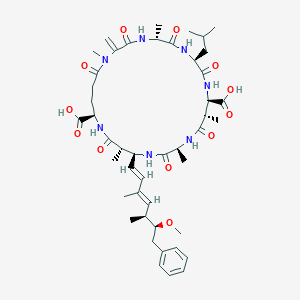

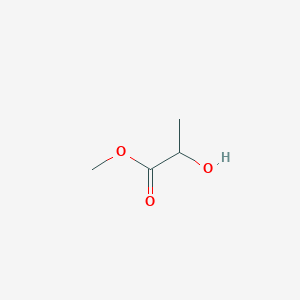

![molecular formula C₂₄H₂₆O₇ B031082 [8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate CAS No. 73069-28-0](/img/structure/B31082.png)

[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

Vue d'ensemble

Description

The compound is also known as 8,8-Dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-9,10-diyl diacetate . It has a molecular formula of C18H18O7 and an average mass of 346.331 Da .

Synthesis Analysis

The synthesis of coumarin heterocycles, which this compound is a part of, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are usually carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrano[2,3-f]chromene ring system, which is a type of oxygen-containing heterocycle .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 516.5±50.0 °C at 760 mmHg, and a flash point of 221.4±30.2 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 88 Å2 .Applications De Recherche Scientifique

Antitumor Activity

Praeruptorin B has been identified as a bioactive constituent with potent antitumor effects . Research indicates that it can mitigate the metastatic ability of human renal carcinoma cells by targeting the expression of cathepsin C (CTSC) and cathepsin V (CTSV). It also affects the signaling pathways related to epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK) in renal cell carcinoma (RCC) cells .

Cardiovascular Benefits

Traditionally, Praeruptorin B has been used for treating cardiovascular conditions. It is known to exhibit pharmacological activities that may benefit patients suffering from pulmonary hypertension and other related cardiovascular diseases. This is attributed to its vasodilatory effects, which help in reducing blood pressure .

Lipid Metabolism Regulation

Studies have shown that Praeruptorin B can improve diet-induced hyperlipidemia . It exerts lipid-lowering effects through the regulation of sterol regulatory element-binding proteins (SREBPs), suggesting its potential as a therapeutic option to improve hyperlipidemia and associated comorbidities .

Osteoporosis Treatment

Praeruptorin B inhibits osteoclastogenesis, which is crucial for the treatment of osteoporosis. It targets GSTP1 and suppresses the NF-κB signaling pathway, thereby rescuing RANKL-induced osteoclastogenesis in vitro and preventing bone loss in vivo. This supports its potential use in future treatments for osteoporosis .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties , which could be beneficial in treating neurodegenerative diseases such as Huntington’s disease. It may help in protecting nerve cells from damage and improving neurological functions .

Anti-inflammatory Properties

Praeruptorin B is also known for its anti-inflammatory effects. This makes it a valuable compound in the treatment of various inflammatory conditions, potentially aiding in the reduction of inflammation-related symptoms and improving patient outcomes .

Mécanisme D'action

Praeruptorin B, also known as [8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate, is a bioactive constituent of Peucedanum praeruptorum Dunn, a classical medicinal plant traditionally prescribed for various ailments .

Target of Action

Praeruptorin B has been identified to target Sterol Regulatory Element-Binding Proteins (SREBPs) , a family of nuclear transcription factors associated with lipid de novo synthesis . It also targets Glutathione S-transferase Pi 1 (GSTP1) , and Cathepsin C (CTSC) and Cathepsin V (CTSV) in human renal carcinoma cells .

Mode of Action

Praeruptorin B inhibits the protein expression of SREBP by regulating the PI3K/Akt/mTOR pathway . It enhances the expression of GSTP1 and promotes the S-glutathionylation of IKKβ to inhibit P65 nuclear translocation . It also downregulates the mRNA and protein expression of CTSC and CTSV .

Biochemical Pathways

The compound exerts lipid-lowering effects through the regulation of the SREBP signaling pathway . It also suppresses the NF-κB signaling pathway targeting GSTP1 . In renal carcinoma cells, it reduces the protein levels of phospho (p)-epidermal growth factor receptor (EGFR), p-mitogen-activated protein kinase kinase (MEK), and p-extracellular signal-regulated kinases (ERK) .

Result of Action

In high fat diet (HFD)-fed obese mice, Praeruptorin B treatment significantly ameliorated HFD induced lipid deposition, hyperlipidemia, and insulin resistance . It also potently inhibited the migration and invasion of human renal carcinoma cells . In osteoporosis models, it suppressed osteoclastogenesis .

Action Environment

The action of Praeruptorin B can be influenced by environmental factors such as diet. For instance, in HFD-fed obese mice, Praeruptorin B treatment significantly ameliorated HFD induced lipid deposition, hyperlipidemia, and insulin resistance .

Propriétés

IUPAC Name |

[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-UWOGZXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praeruptorin D | |

CAS RN |

73069-26-8, 73069-28-0 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9,10-diyl ester, (2Z,2′Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praeruptorin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

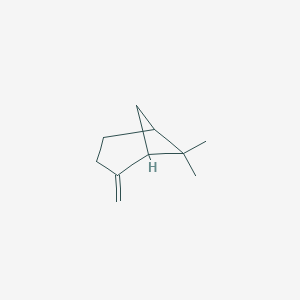

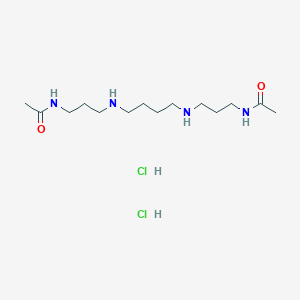

![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)

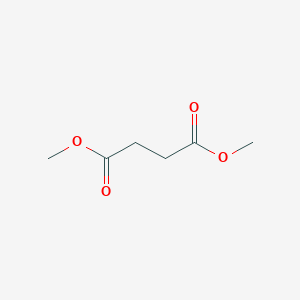

![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)

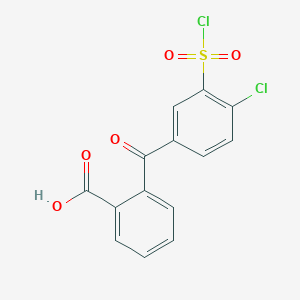

![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)